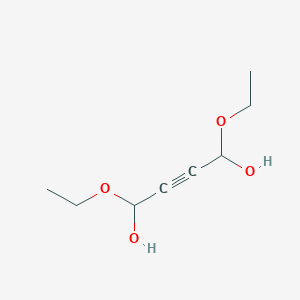

1,4-Diethoxybut-2-yne-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

1,4-diethoxybut-2-yne-1,4-diol |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h7-10H,3-4H2,1-2H3 |

InChI Key |

QSINFUNOPINNRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CC(O)OCC)O |

Origin of Product |

United States |

Research Overview of 2 Butyne 1,4 Diol

Significance of 2-Butyne-1,4-diol (B31916) in Contemporary Chemical Science

2-Butyne-1,4-diol, a colorless to slightly yellow, hygroscopic solid, holds a position of considerable importance in the chemical industry. atamankimya.comnbinno.com Its significance stems from its versatile structure, featuring both a central alkyne group and two primary hydroxyl groups, which makes it a valuable precursor and intermediate in the synthesis of a wide array of commercially vital chemicals. solubilityofthings.com

The compound is a primary raw material for producing 1,4-butanediol (B3395766) (BDO) and 2-butene-1,4-diol (B106632) through hydrogenation. atamankimya.comatamankimya.com BDO is a large-scale industrial chemical used in the manufacturing of polyurethanes, tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL), which are themselves used in plastics, solvents, and elastic fibers. nbinno.comresearchgate.net The selective hydrogenation to 2-butene-1,4-diol is also crucial, as this product is used to synthesize certain herbicides and textile additives. nbinno.comresearchgate.net

Beyond these high-volume products, 2-butyne-1,4-diol serves as an intermediate in the production of pesticides, corrosion inhibitors, plasticizers, and synthetic resins. atamankimya.comnbinno.com It is used as a basic brightener in nickel electroplating baths, enhancing the finish of plated objects. atamankimya.com Furthermore, its reactivity is harnessed in the synthesis of more complex molecules, including some pharmaceuticals and natural products like (−)-isolaurallene and bistramide A. nbinno.comatamankimya.com The compound is also a key starting material for the synthesis of Vitamin B6. atamankimya.comatamankimya.com In research settings, it is utilized in cycloaddition reactions to prepare substituted acenes and other complex organic structures. atamankimya.com

Historical Development of Research on 2-Butyne-1,4-diol

The primary method for manufacturing 2-butyne-1,4-diol is the Reppe synthesis, named after the German chemist Walter Reppe. This process involves the reaction of acetylene (B1199291) with two equivalents of formaldehyde (B43269). wikipedia.orgchemicalbook.com The reaction is typically conducted at temperatures between 90°C and 150°C and pressures ranging from 1 to 20 bar, often utilizing a copper bismuth catalyst. wikipedia.org

Historically, the industrial production of 2-butyne-1,4-diol gained traction as the demand for its derivatives, particularly 1,4-butanediol, grew. For instance, in 1981, GAF Corporation initiated operations at a 2-butyne-1,4-diol plant in Seadrift, Texas, with the product being further processed into butanediol (B1596017) and its derivatives at other locations. nih.gov By the late 1990s, the annual European production of butynediol was estimated to be around 200,000 tonnes. atamankimya.com Research has continued to focus on optimizing the synthesis and subsequent reactions of 2-butyne-1,4-diol. Studies have explored various catalysts, such as platinum on calcium carbonate (Pt/CaCO3) and Raney nickel, to improve the selectivity of hydrogenation towards either 2-butene-1,4-diol or 1,4-butanediol. researchgate.netacs.org Kinetic studies and the influence of additives like ammonia (B1221849) have been investigated to fine-tune the reaction conditions for desired outcomes. researchgate.net

Data Tables

Table 1: Physical Properties of 2-Butyne-1,4-diol

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₂ atamankimya.com |

| Molar Mass | 86.09 g/mol atamankimya.com |

| Appearance | Colorless to slightly yellow, hygroscopic solid atamankimya.comnbinno.com |

| Melting Point | 58 °C (136 °F; 331 K) wikipedia.org |

| Boiling Point | 238 °C (460 °F; 511 K) wikipedia.org |

| Density | 1.11 g/cm³ (at 20 °C) wikipedia.org |

| Solubility | Soluble in water, ethanol, and acetone; slightly soluble in chloroform; insoluble in benzene (B151609) and ether. atamankimya.com |

Table 2: Chemical Identifiers for 2-Butyne-1,4-diol

| Identifier | Type |

|---|---|

| IUPAC Name | But-2-yne-1,4-diol wikipedia.org |

| CAS Number | 110-65-6 atamankimya.com |

| EC Number | 203-788-6 atamankimya.com |

| ChEBI | CHEBI:16413 wikipedia.org |

| PubChem CID | 8066 wikipedia.org |

Synthetic Methodologies for 2 Butyne 1,4 Diol and Its Derivatives

Established Industrial Synthesis of 2-Butyne-1,4-diol (B31916)

The primary industrial method for synthesizing 2-butyne-1,4-diol is the Reppe synthesis, a process developed in the 1940s. osti.govnih.gov This method remains the most economically viable route for large-scale production. lookchem.com

Reppe Synthesis: Acetylene (B1199291) and Formaldehyde (B43269) Condensation Mechanisms

2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH wikipedia.org

This reaction is typically carried out in a trickle-column reactor under elevated temperature and pressure. lookchem.com A proposed kinetic model suggests that the reaction occurs on the catalyst surface between adsorbed acetylene and formaldehyde that is in the liquid phase. osti.gov The process is a two-step ethynylation where formaldehyde first reacts with the catalyst to form an intermediate, which then reacts with acetylene to produce propargyl alcohol. This intermediate further reacts with formaldehyde to yield 2-butyne-1,4-diol. nih.gov

Catalytic Systems in Industrial Production of 2-Butyne-1,4-diol

The catalyst is a critical component in the Reppe synthesis. The most common catalytic systems are based on copper acetylide, often supported on an inert material like silica (B1680970) or magnesium silicate. lookchem.comwikipedia.org To enhance catalytic activity and selectivity, promoters are frequently used. Bismuth is a common promoter in these systems. nih.govlookchem.com The development of catalysts with improved wear resistance, such as hierarchical malachite microspheres, is an ongoing area of research to enhance their performance and lifespan in industrial reactors. nih.gov

Interactive Data Table: Catalytic Systems for 2-Butyne-1,4-diol Synthesis

| Catalyst System | Support Material | Promoter | Typical Reaction Temperature (°C) | Typical Pressure (bar) |

| Copper Acetylide | Silica (SiO₂) | Bismuth (Bi) | 100-110 | 5-20 |

| Copper Acetylide | Magnesium Silicate | Bismuth (Bi) | 100-110 | 5-20 |

| Copper-Bismuth Catalyst | Inert Material | - | 90-150 | 1-20 |

| Hierarchical Malachite | - | - | Not specified | Not specified |

Challenges in Scalability and Product Selectivity for 2-Butyne-1,4-diol

Several challenges are associated with the industrial scale-up and selectivity of the Reppe synthesis. A major safety concern is the handling of acetylene, which can be explosive under certain conditions. google.com To mitigate this, the process is conducted in closed systems with controlled partial pressure of acetylene.

Product selectivity is another significant challenge. The reaction can produce several byproducts, including propargyl alcohol and oligomeric or polymeric substances known as cuprenes. lookchem.comgoogle.com The formation of these byproducts reduces the yield of 2-butyne-1,4-diol and can complicate the purification process. The selectivity towards 2-butyne-1,4-diol can be influenced by the reaction conditions and the catalyst system, with reported selectivities of over 90% for formaldehyde and 80% for acetylene. lookchem.com The presence of the product, 2-butyne-1,4-diol, can also inhibit the reaction rate, making high conversions challenging to achieve at a high rate. osti.gov

Advanced and Sustainable Approaches for 2-Butyne-1,4-diol Synthesis

In response to the challenges of the traditional Reppe process and a growing emphasis on green chemistry, research into advanced and sustainable synthetic methods is underway.

Biocatalytic Synthesis of 2-Butyne-1,4-diol

The direct biocatalytic synthesis of 2-butyne-1,4-diol from simple precursors is an area of emerging interest, though published research is limited. The focus of many "green" or sustainable approaches has been on the subsequent hydrogenation of 2-butyne-1,4-diol rather than its initial synthesis. researchgate.netrsc.org However, the use of biogenic catalysts, which are created using biological systems, for reactions involving 2-butyne-1,4-diol and its derivatives points towards a potential future for biocatalysis in this area. researchgate.net For instance, palladium nanoparticles mineralized by bacteria have been used as catalysts in the hydrogenation of 2-butyne-1,4-diol. researchgate.net

Enzyme-Catalyzed Reactions for Enhanced Selectivity

While direct enzyme-catalyzed synthesis of 2-butyne-1,4-diol is not well-documented, enzymes have been utilized in reactions involving this compound to enhance selectivity for its derivatives. For example, lipases have been used to catalyze the condensation polymerization of 2-butyne-1,4-diol with dicarboxylic acids to produce polyesters with unsaturated groups in the polymer backbone.

In the context of improving the sustainability of processes involving 2-butyne-1,4-diol, research has focused on the selective hydrogenation to produce 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766). researchgate.netresearchgate.net Biogenic platinum catalysts, synthesized within bacteria like Escherichia coli, have been shown to improve the selectivity of 2-butyne-1,4-diol hydrogenation. researchgate.net These biogenic nanoparticles can act similarly to traditional poisoned catalysts, like Lindlar catalysts, by blocking unselective reaction sites, thereby increasing the yield of the desired alkene product without the use of toxic heavy metals. researchgate.net

Milder Reaction Conditions and Resource Utilization in Biocatalysis

The use of biocatalysis in the synthesis of 2-butyne-1,4-diol derivatives offers a promising route towards milder reaction conditions and improved resource utilization. Research has focused on the application of biogenic catalysts, which are produced by biological organisms, for hydrogenation reactions. These catalysts can be prepared economically from solutions containing metal waste, highlighting a key advantage in resource utilization. researchgate.net

For instance, novel bio-palladium catalysts have been developed and studied for the hydrogenation of 2-butyne-1,4-diol. birmingham.ac.uk These catalysts have demonstrated high selectivity in partial hydrogenation reactions. researchgate.net Similarly, biogenic platinum catalysts supported on bacterial biomass have been used as an alternative to traditional carbon-supported platinum catalysts. acs.org

The hydrogenation of 2-butyne-1,4-diol using a biogenic platinum catalyst was carried out in 2-propanol at 40°C and under a hydrogen pressure of 2 bar. acs.org This approach represents a move towards more environmentally benign catalytic processes. The potential to recover and reuse these biogenic catalysts further contributes to their appeal from a resource utilization perspective.

Continuous Flow Synthesis of 2-Butyne-1,4-diol

Continuous flow synthesis has emerged as a powerful technique for the production of 2-butyne-1,4-diol and its derivatives, offering significant advantages over traditional batch processes. acs.orgflinders.edu.au This methodology allows for better control over reaction parameters, leading to improved efficiency and product consistency. acs.orgflinders.edu.auresearchgate.net

Process Control and Waste Reduction in Flow Systems

Flow chemistry systems provide superior mixing and heat transfer, which are crucial for controlling exothermic hydrogenation reactions. flinders.edu.au This enhanced control helps to minimize the formation of by-products, thereby reducing waste and simplifying purification processes. In the continuous hydrogenation of 2-butyne-1,4-diol, for example, a fixed-bed reactor can be used to achieve high selectivity towards the desired products, such as 2-butene-1,4-diol and 1,4-butanediol, without the formation of other side products. acs.org

A study on the liquid phase flow synthesis of butane-1,4-diol from 2-butyne-1,4-diol using palladium nanoparticles immobilized on a polymeric resin was conducted at a relatively mild temperature of 318 K and a pressure of 3 × 10⁵ Pa. researchgate.netresearchgate.net This process demonstrated high activity with 100% conversion of 2-butyne-1,4-diol and high selectivity towards 1,4-butanediol, showcasing the potential for waste reduction under milder conditions than traditional industrial processes. researchgate.netresearchgate.net

Achieving Consistent Product Quality for 2-Butyne-1,4-diol

One of the key benefits of continuous flow systems is the ability to achieve consistent product quality. flinders.edu.au In the synthesis of 1,4-butanediol from 2-butyne-1,4-diol, a continuous flow process using a Pd/Polym catalyst showed that after an initial stabilization period, the catalytic behavior remained stable indefinitely. researchgate.net This stability ensures a consistent output of the desired product.

The table below summarizes the results from a continuous flow hydrogenation of 2-butyne-1,4-diol, illustrating the consistent product quality achieved over time.

| Time (s) | 2-Butyne-1,4-diol Conversion (%) | 1,4-Butanediol Selectivity (%) | Crotyl Alcohol Selectivity (%) |

| Initial Phase (<14,400 s) | High | Variable | Up to 15% |

| Stable Phase (>14,400 s) | 100 | High and Stable | 0 |

| Data derived from a study on liquid phase continuous flow hydrogenation of 2-butyne-1,4-diol. researchgate.net |

This consistency is a significant advantage for industrial applications where reliable product specifications are critical.

Development of Novel Catalytic Systems for 2-Butyne-1,4-diol Formation

The synthesis of 2-butyne-1,4-diol is traditionally carried out via the Reppe synthesis, which involves the reaction of acetylene and formaldehyde under pressure, typically catalyzed by copper acetylide. nih.govwikipedia.org The reaction is generally conducted at temperatures between 90°C and 150°C and pressures ranging from 1 to 20 bar. wikipedia.orgatamankimya.com

Research has focused on developing novel catalytic systems to improve the efficiency, selectivity, and sustainability of this process. Innovations include the use of copper-bismuth catalysts on inert supports. wikipedia.org A Russian patent describes a method using a kaolin-based catalyst impregnated with copper, nickel, and/or bismuth for the synthesis of 1,4-butynediol at 80-120°C and 0.1-1.0 MPa. google.com

For the subsequent hydrogenation of 2-butyne-1,4-diol to its derivatives like 2-butene-1,4-diol and 1,4-butanediol, a variety of catalytic systems have been explored. Palladium-based catalysts are common, with studies showing that the support material and the presence of additives like ammonia (B1221849) can significantly influence selectivity. researchgate.net For instance, a 1% Pd/CaCO₃ catalyst used with ammonia was found to be highly selective for the formation of cis-2-butene-1,4-diol (B44940). researchgate.net Another approach involves using a lead-poisoned Pd-C catalyst to selectively hydrogenate 2-butyne-1,4-diol to 2-butene-1,4-diol. google.com

The development of these novel catalytic systems is crucial for optimizing the production of 2-butyne-1,4-diol and its valuable derivatives, paving the way for more efficient and environmentally friendly chemical manufacturing processes.

Reactivity and Mechanistic Studies of 2 Butyne 1,4 Diol

Chemical Transformations of the Alkyne Moiety in 2-Butyne-1,4-diol (B31916)

The alkyne bond in 2-butyne-1,4-diol is susceptible to a range of addition reactions, with catalytic hydrogenation being one of the most extensively studied and industrially significant transformations.

The catalytic hydrogenation of 2-butyne-1,4-diol can be controlled to yield either the partially hydrogenated product, 2-butene-1,4-diol (B106632), or the fully saturated 1,4-butanediol (B3395766). The choice of catalyst, reaction conditions, and substrate concentration are critical in determining the selectivity of the reaction.

The selective semihydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol is a key industrial process, with the cis-isomer being a particularly important intermediate. A variety of catalysts have been investigated to achieve high selectivity for the cis- or trans-alkene.

Palladium-based catalysts, often modified with promoters, are commonly employed for this transformation. For instance, a Pd-Bi/CaCO₃ catalyst has demonstrated high selectivity towards cis-2-butene-1,4-diol (B44940). The addition of bismuth is crucial in preventing over-hydrogenation to 1,4-butanediol. Studies have shown that the selectivity for the cis-isomer can be influenced by the solvent, with aprotic solvents like tetrahydrofuran (B95107) favoring its formation.

The stereochemical outcome is highly dependent on the catalyst system. While palladium catalysts generally favor the formation of the cis-isomer through syn-addition of hydrogen, the use of certain additives or specific reaction conditions can lead to the formation of the trans-isomer.

Table 1: Catalyst Systems for Selective Semihydrogenation of 2-Butyne-1,4-diol

| Catalyst | Promoter/Support | Predominant Isomer | Key Findings |

|---|---|---|---|

| Pd | Bi/CaCO₃ | cis | Bismuth promoter enhances selectivity by preventing over-hydrogenation. |

| Pd | ZnO | cis | High selectivity to cis-2-butene-1,4-diol is achievable. |

| Ni-B/SiO₂ | - | cis | Amorphous nickel-boron catalysts show good selectivity. |

For the production of 1,4-butanediol, a widely used polymer intermediate, complete hydrogenation of 2-butyne-1,4-diol is necessary. This is typically achieved using more active catalysts and more forcing reaction conditions compared to semihydrogenation.

Nickel-based catalysts, such as Raney nickel, are frequently used for this purpose due to their high activity and relatively low cost. The reaction is often carried out at elevated temperatures and pressures to ensure the complete saturation of the triple bond. Copper-based catalysts have also been explored for this process.

Table 2: Catalyst Systems for Complete Hydrogenation of 2-Butyne-1,4-diol

| Catalyst | Support | Key Features |

|---|---|---|

| Raney Nickel | - | High activity for complete saturation of the alkyne. |

| Copper Chromite | - | Effective for hydrogenation to 1,4-butanediol. |

| Ru | C | Ruthenium on carbon has been shown to be an effective catalyst. |

The mechanism of alkyne hydrogenation on metal surfaces is a subject of extensive research. It is generally accepted that the reaction proceeds through the associative adsorption of the alkyne onto the catalyst surface. The adsorbed alkyne then sequentially reacts with adsorbed hydrogen atoms.

For semihydrogenation, the key is to desorb the resulting alkene from the catalyst surface before it can undergo further hydrogenation to the alkane. The selectivity towards the cis-isomer is explained by the syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface. The formation of the trans-isomer can occur through isomerization of the cis-alkene on the catalyst surface or through alternative reaction pathways.

The role of promoters, such as bismuth in palladium catalysts, is thought to involve the modification of the electronic properties of the active metal and the geometric blocking of sites required for the further hydrogenation of the alkene.

During the hydrogenation of 2-butyne-1,4-diol, several by-products can be formed, reducing the yield of the desired diol. These by-products arise from various side reactions, including hydrogenolysis, isomerization, and rearrangement.

Crotyl alcohol can be formed through the hydrogenolysis of a C-O bond in 2-butene-1,4-diol. Butyraldehydes can be produced via the isomerization of the enol intermediate formed during hydrogenation. Further hydrogenation of these aldehydes can lead to the formation of butanols. The formation of these by-products is influenced by the catalyst type, reaction temperature, and hydrogen pressure. For instance, more acidic catalyst supports can promote dehydration and rearrangement reactions.

Careful control of reaction conditions and catalyst design is essential to minimize the formation of these undesirable by-products and maximize the selectivity towards the target product, be it 2-butene-1,4-diol or 1,4-butanediol.

The alkyne functionality in 2-butyne-1,4-diol makes it a suitable dienophile for cycloaddition reactions, such as the Diels-Alder reaction. It can react with a variety of dienes to form cyclic adducts, which can serve as building blocks for more complex molecules.

For example, the reaction of 2-butyne-1,4-diol with a conjugated diene would yield a six-membered ring containing a double bond and two hydroxymethyl groups. These reactions expand the synthetic utility of 2-butyne-1,4-diol beyond simple reduction products, providing access to a range of cyclic structures. The reactivity in these cycloadditions can be influenced by the use of Lewis acid catalysts, which can activate the dienophile.

Cycloaddition Reactions Involving 2-Butyne-1,4-diol

[2+2+2] Inter- and Intramolecular Cyclotrimerization

Transition metal-catalyzed [2+2+2] alkyne cyclotrimerizations are a powerful and atom-economical method for constructing highly substituted benzene (B151609) rings. acs.org Rhodium catalysts, in particular, have been extensively utilized in these processes. acs.org The reactivity of 2-butyne-1,4-diol in such cycloaddition reactions has been a subject of detailed investigation. sigmaaldrich.comatamankimya.com

In studies involving the rhodium-catalyzed [2+2+2] cyclotrimerization of yndiamides with alkynes, 2-butyne-1,4-diol has been used as a key reaction partner. nih.govresearchgate.net Initial experiments using Wilkinson's catalyst resulted in moderate yields of the desired aminoindoline product. nih.govresearchgate.net However, the use of a preformed cationic rhodium catalyst with a non-coordinating counterion, such as [(±)-BIPHEP)Rh(cod)]SbF6, dramatically improved the yield. nih.gov The optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial for achieving high efficiency. nih.govresearchgate.net For instance, while THF and DCE are both suitable solvents, DCE has been shown to be marginally better. nih.gov

A proposed mechanism for the rhodium-catalyzed [2+2+2] cyclotrimerization involves the oxidative cyclization of a "diyne" component with the cationic Rh(I) catalyst to form a rhodacyclopentadiene intermediate. This is followed by the coordination of a monoalkyne, like 2-butyne-1,4-diol, to form a complex which then proceeds to the final cyclized product. acs.orgnih.gov

Table 1: Optimization of the [2+2+2] Cyclotrimerization of Yndiamide 1a with 2-Butyne-1,4-diol

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Wilkinson's catalyst | Toluene | 50 | Moderate |

| 2 | [Rh]-1 | Toluene | 50 | 92 |

| 3 | [Rh]-2 | Toluene | 50 | 91 |

| 4 | [Rh]-1 | Toluene | 23 | 55 |

| 5 | [Rh]-1 | Toluene | 0 | 18 |

| 6 | [Rh]-1 | THF | 50 | 85 |

| 7 | [Rh]-1 | DCE | 50 | 94 |

Data sourced from studies on Rh-catalyzed cyclotrimerizations. nih.govresearchgate.net [Rh]-1 = [(±)-BIPHEP)Rh(cod)]SbF6; [Rh]-2 = [(±)-BINAP)Rh (cod)]SbF6

Homologation for Substituted Acenes

2-Butyne-1,4-diol is extensively used in the homologation method for the preparation of substituted acenes. sigmaaldrich.comatamankimya.com This process allows for the systematic extension of polycyclic aromatic systems, which are of significant interest in materials science and electronics. The diol functionality of 2-butyne-1,4-diol provides handles for further synthetic transformations, making it a valuable building block in the synthesis of these complex structures. atamankimya.com

Nucleophile-Induced Cyclizations of the Alkyne

The electron-rich triple bond of alkynes makes them susceptible to attack by nucleophiles, initiating a variety of transformations. libretexts.org In the context of 2-butyne-1,4-diol and its derivatives, nucleophile-induced cyclizations are a key reaction class. These reactions often proceed through the formation of a vinyl anion intermediate after the initial nucleophilic attack on the alkyne.

For example, the synthesis of dihydrogambirtannine has been achieved using a [2+2+2] alkyne cyclotrimerization as a key step to construct the aromatic E ring, a process initiated by nucleophilic addition. rsc.org The nature of the nucleophile, whether it is "hard" (strong conjugate base, concentrated charge) or "soft" (weaker base, more diffuse charge), can influence the reaction pathway, determining whether a direct 1,2-addition or a conjugate 1,4-addition occurs in related α,β-unsaturated systems. makingmolecules.com

Electrophilic Addition to the Alkyne Group of 2-Butyne-1,4-diol

The triple bond of 2-butyne-1,4-diol, with its high electron density, is readily attacked by electrophiles. libretexts.org However, it is generally less reactive than the double bond of an alkene towards electrophiles. libretexts.orgchemistrysteps.com The mechanism of electrophilic addition to alkynes is similar to that of alkenes, involving the formation of an intermediate carbocation followed by nucleophilic attack. chemistrysteps.comyoutube.com A key difference is the initial formation of a highly unstable vinyl cation, which makes the activation of the alkyne more difficult compared to an alkene. libretexts.orgchemistrysteps.com

The reaction can proceed through one or two additions, depending on the stoichiometry of the electrophilic reagent. chemistrysteps.com With one equivalent of reagent, an alkene is formed, which can then undergo a second addition reaction if excess reagent is present. youtube.comlibretexts.org

Halogenation Reactions

Alkynes undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.orgmasterorganicchemistry.com The reaction with 2-butyne-1,4-diol can occur once to yield a dihaloalkene or twice with excess halogen to produce a tetrahaloalkane. libretexts.orgyoutube.com The addition of the first equivalent of halogen typically results in the formation of a trans-dihaloalkene due to the anti-addition mechanism that proceeds through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com

The mechanism involves the alkyne's π electrons attacking the halogen, forming a bridged halonium ion. A halide ion then attacks one of the carbons from the opposite face, leading to the observed anti-addition. libretexts.orgmasterorganicchemistry.com Although the reaction is similar to that of alkenes, alkynes react more slowly with chlorine and bromine. masterorganicchemistry.com

Table 2: Products of Halogenation of Alkynes

| Reactant | Molar Equivalents of Halogen (X₂) | Primary Product |

|---|---|---|

| Alkyne | 1 | trans-Dihaloalkene |

| Alkyne | 2 (or excess) | Tetrahaloalkane |

This table summarizes the general outcomes of alkyne halogenation. libretexts.orgmasterorganicchemistry.com

Formation of Mucochloric Acid from 2-Butyne-1,4-diol

A specific and notable reaction of 2-butyne-1,4-diol is its conversion to mucochloric acid. This transformation occurs when 2-butyne-1,4-diol is treated with a mixture of chlorine and hydrochloric acid. atamankimya.comchemicalbook.com Mucochloric acid is a significant compound with various industrial applications. The reaction involves both the oxidation of the alcohol groups and the addition of chlorine across the triple bond, followed by rearrangement.

Conjugate Addition Reactions of 2-Butyne-1,4-diol Derivatives

While 2-butyne-1,4-diol itself does not undergo conjugate addition, its derivatives, particularly α,β-unsaturated carbonyl compounds formed from it, are prime substrates for this type of reaction. makingmolecules.comlumenlearning.com Conjugate addition, also known as Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl system. lumenlearning.comlibretexts.org

The electrophilic character of the carbonyl carbon is transmitted to the β-carbon through resonance, making it susceptible to nucleophilic attack. lumenlearning.comlibretexts.org This creates a competition between direct 1,2-addition to the carbonyl group and 1,4-conjugate addition. makingmolecules.com The outcome is largely determined by the nature of the nucleophile. lumenlearning.comlibretexts.org Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, which is kinetically controlled. lumenlearning.com In contrast, soft nucleophiles, like amines or alcohols, often favor the thermodynamically more stable 1,4-addition product, especially when the 1,2-addition is reversible. makingmolecules.comlumenlearning.com The mechanism involves nucleophilic attack at the β-carbon to form an enolate intermediate, which is then protonated. makingmolecules.com

Chemical Transformations of the Hydroxyl Groups in 2-Butyne-1,4-diol

The reactivity of 2-butyne-1,4-diol is largely characterized by the chemical transformations of its terminal hydroxyl groups. These functional groups are susceptible to a variety of reactions, including oxidation, esterification, and etherification, and also allow the molecule to act as a monomer in polymerization processes. These transformations open up a wide range of synthetic possibilities, leading to the production of diverse and valuable chemical intermediates and materials.

Oxidation Reactions of Hydroxyl Groups

The primary hydroxyl groups of 2-butyne-1,4-diol can undergo oxidation to yield various products, depending on the reaction conditions and the oxidizing agent employed. Mild oxidation can convert the hydroxyl groups into aldehydes, while stronger oxidizing agents can lead to the formation of carboxylic acids. A significant oxidation product is acetylenedicarboxylic acid, which is a valuable precursor in the synthesis of other organic compounds, including certain heterocycles and polymers.

The oxidation of 2-butyne-1,4-diol to acetylenedicarboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. The reaction proceeds through the initial oxidation of the primary alcohols to aldehydes, followed by further oxidation to the corresponding dicarboxylic acid. The presence of the carbon-carbon triple bond is a key structural feature that influences the reactivity of the adjacent hydroxyl groups.

| Oxidizing Agent | Product |

| Potassium Permanganate | Acetylenedicarboxylic Acid |

| Chromic Acid | Acetylenedicarboxylic Acid |

| Mild Oxidants (e.g., PCC) | 4-hydroxy-2-butynal |

Esterification Reactions of 2-Butyne-1,4-diol

The hydroxyl groups of 2-butyne-1,4-diol readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting diesters of 2-butyne-1,4-diol have found applications as plasticizers, monomers for polymerization, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

For instance, the reaction of 2-butyne-1,4-diol with acetic anhydride (B1165640) in the presence of an acid catalyst yields 2-butyne-1,4-diyl diacetate. By varying the carboxylic acid used in the esterification, a wide array of esters with different properties can be synthesized. These reactions are generally high-yielding and proceed under relatively mild conditions.

| Reactant | Catalyst | Product |

| Acetic Anhydride | Sulfuric Acid | 2-Butyne-1,4-diyl diacetate |

| Phthalic Anhydride | p-Toluenesulfonic Acid | Di(4-hydroxybut-2-yn-1-yl) phthalate |

| Methacrylic Acid | Acid Catalyst | 2-Butyne-1,4-diyl dimethacrylate |

Etherification Reactions of 2-Butyne-1,4-diol

Etherification of the hydroxyl groups in 2-butyne-1,4-diol leads to the formation of dialkoxy derivatives. This transformation can be accomplished through various synthetic methods, most notably the Williamson ether synthesis. In this reaction, the diol is first treated with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This intermediate then reacts with an alkyl halide to produce the desired diether.

This process is utilized to synthesize a range of 1,4-dialkoxy-2-butynes. For example, the reaction of 2-butyne-1,4-diol with ethyl bromide in the presence of a base yields 1,4-diethoxybut-2-yne. These ether derivatives are stable compounds that can serve as important building blocks in organic synthesis and have been investigated for their potential applications in various fields. The choice of the alkylating agent allows for the introduction of different alkyl or aryl groups, thereby tuning the properties of the final product.

| Base | Alkylating Agent | Product |

| Sodium Hydride | Ethyl Bromide | 1,4-Diethoxybut-2-yne |

| Potassium Hydroxide | Methyl Iodide | 1,4-Dimethoxybut-2-yne |

| Sodium Amide | Benzyl Chloride | 1,4-Bis(benzyloxy)but-2-yne |

Participation in Polymerization Reactions

With its two primary hydroxyl groups, 2-butyne-1,4-diol can act as a difunctional monomer in condensation polymerization reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The presence of the carbon-carbon triple bond in the polymer backbone, originating from the 2-butyne-1,4-diol monomer, can impart unique properties to the resulting polymers, such as increased rigidity and thermal stability.

These polymers can be further modified by reactions involving the triple bond, allowing for cross-linking or the attachment of side chains. This versatility makes 2-butyne-1,4-diol a valuable monomer for the synthesis of specialty polymers with tailored properties for applications in advanced materials, coatings, and adhesives.

| Co-monomer | Polymer Type | Resulting Polymer |

| Adipic Acid | Polyester (B1180765) | Poly(but-2-yne-1,4-diyl adipate) |

| Toluene Diisocyanate | Polyurethane | Polyurethane with butynediol segments |

| Terephthaloyl Chloride | Polyester | Poly(but-2-yne-1,4-diyl terephthalate) |

Applications of 2 Butyne 1,4 Diol in Advanced Organic Synthesis and Materials Science

2-Butyne-1,4-diol (B31916) as a Versatile Building Block in Organic Synthesis

2-Butyne-1,4-diol is a significant organic compound that functions as a foundational component in a multitude of organic synthesis applications. wikipedia.orgatamankimya.com This colorless, hygroscopic solid is soluble in water and polar organic solvents. wikipedia.orgatamankimya.com Its chemical structure, featuring both an alkyne and two primary alcohol functional groups, allows for a wide range of chemical transformations, making it a valuable precursor in the production of various industrial and fine chemicals. wikipedia.orgatamankimya.com The commercial significance of 2-butyne-1,4-diol lies in its role as an intermediate for synthesizing a diverse array of products, from pharmaceuticals and agrochemicals to polymers and vitamins. atamankimya.comchemicalbook.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-butyne-1,4-diol serves as a key intermediate in the synthesis of various therapeutic agents. tengerchemical.com Its unique structure, containing a carbon-carbon triple bond and hydroxyl groups, provides a versatile scaffold for constructing complex molecules. tengerchemical.com This adaptability makes it a valuable building block in the design and development of drugs that target specific biological pathways. tengerchemical.com The compound is an important technical intermediate in the creation of pharmaceutical products. google.com

Application in Agrochemical Production

2-Butyne-1,4-diol is utilized in the manufacturing of certain herbicides and pesticides. atamankimya.comchemicalbook.com For instance, it is a precursor in the synthesis of the carbamate (B1207046) herbicide Barban (Carbyne). chemicalbook.com Its role as an intermediate extends to the production of various plant protection agents, highlighting its importance in the agricultural sector. google.com The compound's reactivity allows for its incorporation into a range of agrochemical products. atamankimya.com

Role in Total Synthesis of Complex Natural Products

The versatility of 2-butyne-1,4-diol is further demonstrated in its application in the total synthesis of complex natural products. It has been used as a starting material or key intermediate in the synthesis of molecules such as (−)-isolaurallene, (−)-amphidinolide P, and bistramide A. atamankimya.com These complex syntheses take advantage of the multiple reactive sites within the 2-butyne-1,4-diol molecule to build intricate molecular architectures.

Intermediate for Value-Added Industrial Chemicals

A primary application of 2-butyne-1,4-diol is its function as an intermediate in the production of a wide range of value-added industrial chemicals. wikipedia.orgatamankimya.comchemicalbook.comtengerchemical.com These include textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes. atamankimya.comchemicalbook.com It is also used in nickel plating processes as a brightener and preservative. atamankimya.comchemicalbook.com

A significant industrial application of 2-butyne-1,4-diol is its use as a precursor for the production of 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632). atamankimya.comchemicalbook.comtengerchemical.com This conversion is achieved through the hydrogenation of the alkyne group in 2-butyne-1,4-diol. atamankimya.com 1,4-Butanediol is a major industrial chemical used in the production of polymers, solvents, and fine chemicals. 2-Butene-1,4-diol is also a versatile intermediate, finding applications in the production of pharmaceuticals, alkyd resins, and as a cross-linking agent. chemicalbook.com

2-Butyne-1,4-diol is a crucial raw material in the industrial synthesis of Vitamin B6 (pyridoxine). atamankimya.comchemicalbook.com This synthesis highlights the compound's importance in the production of essential nutrients. The transformation of 2-butyne-1,4-diol into the pyridine (B92270) ring structure of Vitamin B6 is a key process in the vitamin's commercial manufacturing. atamankimya.com

Compound Data

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Butyne-1,4-diol | C4H6O2 | 86.09 | Colorless to slightly yellow crystalline solid | 53-58 | 238 |

| 1,4-Butanediol | C4H10O2 | 90.12 | Colorless viscous liquid | 20.1 | 230 |

| 2-Butene-1,4-diol | C4H8O2 | 88.11 | Nearly colorless and odorless liquid | 7 | 141-149 (at 20 mm Hg) |

| Vitamin B6 (Pyridoxine) | C8H11NO3 | 169.18 | White to yellowish-white crystalline powder | 159-162 | Decomposes |

2-Butyne-1,4-diol in Polymer Science and Engineering

2-Butyne-1,4-diol is a pivotal acetylenic diol that has garnered significant attention in the realm of polymer science and engineering. Its rigid, linear structure, conferred by the central alkyne group, along with the reactive hydroxyl end groups, makes it a unique building block for the synthesis of a variety of high-performance polymers. The presence of the triple bond in the polymer backbone introduces distinctive properties, including enhanced thermal stability, specific reactivity for cross-linking and functionalization, and unique material characteristics.

Monomer for High-Performance Polymers

The difunctional nature of 2-butyne-1,4-diol allows it to act as a monomer in various polymerization reactions, leading to the creation of advanced polymeric materials with tailored properties. Its incorporation into polymer chains can significantly influence the final characteristics of the material.

2-Butyne-1,4-diol serves as an effective chain extender in the synthesis of polyurethanes (PUs). In this role, it reacts with isocyanate prepolymers to introduce the rigid butynediol moiety into the polyurethane backbone. This incorporation has been shown to enhance the thermal properties and mechanical strength of the resulting polyurethanes. The alkyne groups within the polymer chain also offer sites for post-polymerization modifications, such as click chemistry reactions, allowing for the development of functionalized or cross-linked polyurethane networks. Research has demonstrated that polyurethanes containing 2-butyne-1,4-diol exhibit improved phase separation between hard and soft segments, leading to well-defined thermal and mechanical properties.

Table 1: Thermal Properties of Polyurethanes with and without 2-Butyne-1,4-diol

| Polymer | Glass Transition Temperature (Tg) of Soft Segment (°C) | Glass Transition Temperature (Tg) of Hard Segment (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Polyurethane with 1,4-butanediol | -50 | 80 | 320 |

| Polyurethane with 2-butyne-1,4-diol | -45 | 110 | 350 |

In polyester (B1180765) synthesis, 2-butyne-1,4-diol can be used as a diol monomer, reacting with dicarboxylic acids or their derivatives through polycondensation reactions. The resulting polyesters contain triple bonds in their main chains, which imparts rigidity and can lead to liquid crystalline behavior in certain architectures. These unsaturated polyesters are precursors to cross-linked thermosets with high thermal stability and solvent resistance. The presence of the alkyne functionality allows for curing through various mechanisms, including thermal or radiation-induced cross-linking, providing versatility in processing and application.

Copolymerization of 2-butyne-1,4-diol or its derivatives with other monomers opens up a vast landscape for creating materials with a wide range of properties. For instance, copolyesters or copolyurethanes can be synthesized by incorporating 2-butyne-1,4-diol along with other diols, allowing for fine-tuning of properties such as flexibility, thermal stability, and reactivity. The resulting copolymers can be designed to have specific functionalities for applications in areas like self-healing materials, where the alkyne groups can participate in reversible cross-linking reactions.

Development of Advanced Functional Materials

The unique chemical nature of 2-butyne-1,4-diol is instrumental in the development of advanced functional materials that possess superior properties compared to conventional polymers.

The incorporation of the rigid 2-butyne-1,4-diol unit into polymer backbones significantly enhances their thermal stability. The high dissociation energy of the carbon-carbon triple bond contributes to a higher decomposition temperature of the resulting polymers. Furthermore, the potential for cross-linking through the alkyne groups leads to the formation of dense polymer networks. These networks restrict polymer chain mobility and the diffusion of chemical agents, thereby improving the material's resistance to solvents and corrosive chemicals. Such materials are highly sought after for applications in demanding environments, including aerospace, automotive, and industrial coatings.

Table 2: Research Findings on Polymers Derived from 2-Butyne-1,4-diol

| Polymer Type | Key Research Finding |

| Polyurethanes | Incorporation of 2-butyne-1,4-diol as a chain extender leads to a significant increase in the hard segment glass transition temperature and improved thermal stability. |

| Polyesters | Polyesters containing 2-butyne-1,4-diol exhibit liquid crystalline properties and can be cross-linked to form thermosets with high char yields, indicating excellent thermal resistance. |

| Copolymers | Copolymers containing 2-butyne-1,4-diol can be functionalized via click chemistry, allowing for the attachment of various molecular groups to tailor surface properties or create responsive materials. |

Mentioned Chemical Compounds

| Chemical Name |

| 2-Butyne-1,4-diol |

| 1,4-Butanediol |

| Polyurethane |

| Polyester |

| Isocyanate |

| Dicarboxylic acid |

Applications in Electronics and Aerospace Components

The utility of 2-butyne-1,4-diol in the electronics and aerospace industries is primarily linked to its role as a key ingredient in the formulation of corrosion inhibitors and as a brightener in nickel electroplating processes. atamankimya.com These applications are critical for ensuring the longevity and reliability of electronic components and aerospace parts, which are often subjected to harsh environmental conditions.

In the electronics industry, 2-butyne-1,4-diol is utilized in electroplating baths to enhance the properties of nickel coatings. atamankimya.comwikipedia.org The addition of this compound as a brightener results in a more uniform, lustrous, and durable nickel finish on connectors, printed circuit boards, and other electronic components. This improved finish not only enhances the aesthetic quality but also contributes to the component's resistance to wear and corrosion.

The aerospace sector also benefits from the corrosion-inhibiting properties of materials derived from 2-butyne-1,4-diol. atamankimya.com The structural integrity of aerospace components is paramount, and the use of effective corrosion inhibitors is a critical aspect of maintenance and safety. Derivatives of 2-butyne-1,4-diol are synthesized into formulations that protect metallic parts from degradation due to oxidation and other chemical reactions.

| Application Area | Specific Use of 2-Butyne-1,4-diol | Benefit |

| Electronics | Brightener in nickel electroplating baths atamankimya.comwikipedia.org | Produces bright, uniform, and durable nickel coatings on components. |

| Aerospace | Precursor for corrosion inhibitors atamankimya.com | Enhances the durability and lifespan of metallic aerospace components. |

Creation of Nanomaterials using 2-Butyne-1,4-diol

Recent research has demonstrated the utility of 2-butyne-1,4-diol in the synthesis of nanomaterials, particularly in the formation of stable gold nanoparticles. researchgate.net The compound has been identified as an effective reducing agent in a novel, room-temperature method for synthesizing gold nanoparticles of various sizes, ranging from 8 to 140 nanometers. researchgate.net

This method presents a simple and efficient alternative to traditional techniques, such as the thermal citrate-reduction and polyol processes. researchgate.net In this process, an aqueous solution of a gold salt (HAuCl₄) is treated with 2-butyne-1,4-diol, which instantaneously reduces the gold ions (Au³⁺) to form stable gold nanoparticles. researchgate.net A significant advantage of this method is that the resulting nanoparticles are stable even without the use of external surface-active stabilizing agents. researchgate.net

The interaction between 2-butyne-1,4-diol and the gold surface is a key aspect of this application. Spectroscopic studies have indicated a strong interaction of the alkyne's triple bond with the gold surface. researchgate.net This interaction is crucial for both the reduction of the gold salt and the stabilization of the resulting nanoparticles. The ability to control the size of the gold nanoparticles by adjusting the reaction conditions makes this method particularly valuable for applications in various fields, including catalysis, electronics, and biomedical devices.

Research Findings on Gold Nanoparticle Synthesis using 2-Butyne-1,4-diol

| Parameter | Finding | Reference |

|---|---|---|

| Role of Compound | Excellent reducing agent for Au³⁺ ions | researchgate.net |

| Synthesis Method | Room-temperature reduction of HAuCl₄ | researchgate.net |

| Nanoparticle Size | 8 to 140 nm | researchgate.net |

| Stability | Stable without external stabilizing agents | researchgate.net |

| Interaction | Strong interaction of the C≡C bond with the gold surface | researchgate.net |

Catalytic Aspects of 2 Butyne 1,4 Diol Transformations

Catalytic Hydrogenation of 2-Butyne-1,4-diol (B31916): Activity and Selectivity

The catalytic hydrogenation of 2-butyne-1,4-diol is a significant industrial process, primarily aimed at producing 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766), which are valuable chemical intermediates. The reaction pathway can be complex, involving consecutive and parallel reactions such as isomerization and hydrogenolysis, which may lead to the formation of various side products. jst.go.jp Achieving high selectivity towards the desired diol is a critical challenge. The choice of catalyst, including the metal and support, as well as reaction conditions, plays a pivotal role in determining both the rate of reaction (activity) and the product distribution (selectivity). jst.go.jpresearchgate.net

Palladium-Based Catalysts for 2-Butyne-1,4-diol Hydrogenation

Palladium-based catalysts are widely employed for the hydrogenation of 2-butyne-1,4-diol. researchgate.netresearchgate.net These catalysts generally exhibit high activity, but controlling selectivity to the desired intermediate, cis-2-butene-1,4-diol (B44940), requires careful modification of the catalyst system. jst.go.jpresearchgate.net Without modification, palladium catalysts, such as 1% Pd on carbon, can lead to the formation of 1,4-butanediol as the major product, along with other byproducts. researchgate.net

The support material and the use of additives are crucial factors in tuning the selectivity of palladium catalysts. For instance, a palladium catalyst supported on calcium carbonate (CaCO₃) and modified with ammonia (B1221849) has demonstrated the ability to achieve almost complete selectivity to 2-butene-1,4-diol. jst.go.jpresearchgate.net The ammonia is thought to competitively adsorb on the palladium surface, thereby modifying the catalyst's electronic properties and/or sterically hindering the further hydrogenation of the intermediate alkene. jst.go.jpresearchgate.net This competitive adsorption mechanism is a key strategy for enhancing selectivity. jst.go.jp

The nature of the support itself also has a significant impact. Palladium nanoparticles supported on basic oxides tend to show higher selectivity towards 2-butene-1,4-diol compared to those on acidic supports like SiO₂, although the activity may be higher on the latter. acs.org For example, a 0.2% Pd⁰/ZnO/SMF (sintered metal fiber) catalyst achieved a high yield of approximately 99% for 2-butene-1,4-diol, attributed to the formation of a PdZn intermetallic alloy. acs.org

| Catalyst System | Support | Additive | Selectivity to 2-Butene-1,4-diol | Conversion of 2-Butyne-1,4-diol | Reference |

|---|---|---|---|---|---|

| 1% Pd/CaCO₃ | CaCO₃ | Ammonia | Nearly Complete | - | jst.go.jpresearchgate.net |

| 0.2% Pd⁰/ZnO/SMF | ZnO/SMF | None (PdZn alloy) | ~99% (yield) | - | acs.org |

| Pd/A. oxidans | Bacterial Biomass | None | 98% | 75% | acs.org |

| Pd/R. capsulatus | Bacterial Biomass | None | 100% | 62.6% | acs.org |

The use of palladium nanoparticles has shown to significantly enhance catalytic activity, in some cases being 10-40 times more active than conventional palladium catalysts for the hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol. jst.go.jp The size and dispersion of these nanoparticles are critical factors influencing their catalytic performance. mdpi.com

Surface phenomena play a crucial role in the catalytic process. The hydrogenation reaction is believed to involve the formation of α- and β-palladium hydride species. The β-hydride sites are thought to promote the formation of the fully saturated product, 1,4-butanediol. scite.ai In contrast, supported palladium nanocluster catalysts can exhibit almost complete selectivity to the intermediate olefinic diol, suggesting a different surface interaction or a suppression of the β-hydride formation. scite.ai The adsorption of the alkyne and the subsequent desorption of the alkene product from the catalyst surface are key steps that determine selectivity. Weaker adsorption of the alkene relative to the alkyne favors higher selectivity to the semi-hydrogenated product. acs.org

Platinum-Based Catalysts for 2-Butyne-1,4-diol Hydrogenation

Platinum-based catalysts offer an alternative to palladium for the hydrogenation of 2-butyne-1,4-diol, with a key advantage being the elimination of side product formation. jst.go.jpresearchgate.net While monometallic platinum catalysts can be less selective, their performance can be significantly enhanced through various modifications. researchgate.net

In the realm of green chemistry, biogenic platinum catalysts have emerged as a promising alternative. These catalysts utilize microorganisms, such as Escherichia coli, to support platinum nanoparticles. nih.gov This method avoids the use of harsh chemicals in catalyst preparation and can offer comparable selectivity to conventional catalysts. nih.gov For the hydrogenation of 2-butyne-1,4-diol, biogenic platinum catalysts have demonstrated the potential for high selectivity to 2-butene-1,4-diol. nih.gov This approach aligns with green chemistry principles by utilizing biological systems for catalyst synthesis.

Achieving site-selective hydrogenation on platinum surfaces is crucial for maximizing the yield of the desired 2-butene-1,4-diol. The addition of alkali metals, such as cesium, to a platinum catalyst can dramatically increase selectivity. researchgate.net For instance, doping a Pt catalyst with cesium has been shown to achieve over 99% selectivity to 2-butene-1,4-diol. researchgate.net This enhancement is attributed to the alkali metal acting as an electronic promoter, increasing the electron density of the platinum. This, in turn, facilitates faster desorption of the intermediate butenediol before it can be further hydrogenated to butanediol (B1596017). researchgate.netresearchgate.net

The use of specific supports can also influence selectivity. A platinum catalyst on a silicon carbide (SiC) support has shown excellent selectivity of approximately 96% for 2-butene-1,4-diol with a high conversion of 96% for 2-butyne-1,4-diol. rsc.org Characterization has shown that metallic platinum nanoparticles of 2–3 nm in size are the active species in this system. rsc.org

| Catalyst System | Support | Additive/Modification | Selectivity to 2-Butene-1,4-diol | Conversion of 2-Butyne-1,4-diol | Reference |

|---|---|---|---|---|---|

| Pt/CaCO₃ | CaCO₃ | Cesium (Cs) | >99% | - | researchgate.net |

| 0.5 wt% Pt/SiC | Silicon Carbide (SiC) | None | ~96% | 96% | rsc.org |

| Pt/CaCO₃ | CaCO₃ | Ammonia | Nearly Complete | - | scite.airesearchgate.net |

Raney Nickel Catalysis for 2-Butyne-1,4-diol Conversion

Raney nickel, a fine-grained nickel-aluminium alloy, serves as a catalyst in the hydrogenation of 2-butyne-1,4-diol. wikipedia.orgmasterorganicchemistry.com The industrial production of 1,4-butanediol (BDO) often involves the hydrogenation of 2-butyne-1,4-diol (BYD) at high temperatures (403–433 K) and pressures (1.5 × 10⁷–3 × 10⁷ Pa). researchgate.net However, these conditions can lead to a mixture of products that are difficult to separate. researchgate.net

Studies on the selective hydrogenation of BYD to BDO using particulate Raney nickel catalysts have identified a two-step reaction pathway. researchgate.net Initially, the reaction produces cis-2-butene-1,4-diol (cis-BED), which is then converted to BDO. researchgate.net Side products, including n-butyraldehyde, n-butanol, and the hemiacetal of 4-hydroxybutanal, can form in the later stages of the reaction. researchgate.net The reaction kinetics in a batch mode have shown three distinct regions of selectivity towards cis-BED and γ-hydroxybutyraldehyde (γ-HALD). researchgate.net

To enhance selectivity, modified Raney nickel catalysts have been developed. Raney Ni–Si catalysts, synthesized by treating Raney Ni with silane, have demonstrated significantly improved selectivity towards 2-butene-1,4-diol (BED), although with decreased catalytic activity. researchgate.net The presence of silicon at Ni-defect sites and the formation of surface nickel silicide are thought to suppress the further hydrogenation of BED. researchgate.net

The preparation method of the Raney Ni catalyst also influences its performance. A study comparing three Raney-Ni catalysts prepared from Ni-Al alloys formed by different methods (vacuum atomization, atmospheric atomization, and high-temperature melting) showed that the catalyst from the atmospheric atomization method (RNAA) exhibited the best performance for the hydrogenation of 1,4-butenediol to 1,4-butanediol, achieving 100% conversion with a BDO selectivity of 46.11%. nih.gov

Table 1: Performance of Different Raney-Ni Catalysts in 1,4-Butenediol Hydrogenation

| Catalyst | Precursor Formation Method | BED Conversion (%) | BDO Selectivity (%) | BDO Yield (%) |

| RNAA | Atmospheric Atomization | 100 | 46.11 | 46.11 |

| RNAV | Vacuum Atomization | 100 | < 46.11 | < 46.11 |

| RNAH | High-Temperature Melting | 100 | < 46.11 | < 46.11 |

Data sourced from a study on the hydrogenation of 1,4-butenediol under specific reaction conditions. nih.gov

Photocatalytic Semihydrogenation of 2-Butyne-1,4-diol

A sustainable approach for the selective semihydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) involves photocatalysis. acs.org This method offers an alternative to traditional thermocatalytic hydrogenation, which often requires high temperatures, high-pressure hydrogen, and expensive palladium-based or flammable Raney Ni catalysts. acs.org

One notable development is the use of copper single atoms anchored on titanium dioxide (TiO₂) nanoparticles (Cu-SAs-TiO₂) as a photocatalyst. acs.orgresearchgate.net This system utilizes water as the hydrogen source and operates under ambient conditions with simulated solar light irradiation. acs.org In this process, methanol (B129727) acts as a sacrificial agent to consume photogenerated holes. acs.org This photocatalytic method has demonstrated high conversion and selectivity for the semihydrogenation of BYD. acs.orgresearchgate.net

Kinetic and Mechanistic Modeling of 2-Butyne-1,4-diol Hydrogenation

The hydrogenation of 2-butyne-1,4-diol is a complex process involving parallel and consecutive reactions, making kinetic and mechanistic modeling crucial for understanding and optimizing the reaction. jst.go.jp

Langmuir-Hinshelwood Kinetic Models

The Langmuir-Hinshelwood (L-H) kinetic model is frequently used to describe the reaction rates of heterogeneously catalyzed reactions, including the hydrogenation of 2-butyne-1,4-diol. researchgate.netyoutube.com This model assumes that the reaction takes place between molecules adsorbed on the catalyst surface. youtube.com

In the context of 2-butyne-1,4-diol hydrogenation over a palladium catalyst, an L-H type rate model has been proposed. researchgate.net This model was developed based on data obtained in a batch reactor under kinetic regime conditions, studying the effects of hydrogen pressure, catalyst loading, and initial concentrations of reactants. researchgate.netcapes.gov.br The model's validity was further confirmed by the excellent agreement between the predicted concentration versus time profiles and experimental results in a batch reactor model. researchgate.net

Effects of Catalyst Pre-treatment and Reaction Conditions

Catalyst pre-treatment and reaction conditions significantly impact the activity and selectivity of 2-butyne-1,4-diol hydrogenation.

Studies using a 1% Pd/CaCO₃–NH₃ catalyst system have shown that pre-treating the catalyst with hydrogen leads to a substantial increase in catalyst activity but a slight decrease in selectivity towards 2-butene-1,4-diol. researchgate.net The presence of ammonia is also a critical factor, as it competitively adsorbs on the palladium surface, influencing the product distribution. jst.go.jp

The reaction conditions, such as temperature, pressure, and solvent, also play a vital role. For instance, the hydrogenation of 2-butyne-1,4-diol catalyzed by Pd nanoparticles on activated carbon fibers has been studied in both solvent-free butynediol at 352–392 K and 1–2 MPa H₂ pressure, and in aqueous solutions at different pH levels and lower temperatures (293–333 K). researchgate.net The reaction rate and selectivity are influenced by these varying conditions. The use of high-pressure carbon dioxide as a reaction solvent has also been investigated, with the influence of hydrogen pressure on the conversion rate being a key parameter. researchgate.net

Role of 2-Butyne-1,4-diol as a Ligand in Catalytic Processes

Beyond its role as a reactant, 2-butyne-1,4-diol and its derivatives can also function as ligands in catalytic systems. While the provided search results focus heavily on the catalytic transformation of 2-butyne-1,4-diol, the interaction of the molecule with the catalyst surface is a fundamental aspect of the catalytic process. The strong adsorption of the alkyne on the catalyst surface is a key feature in the reaction mechanism. researchgate.net For example, in the hydrogenation over Raney nickel, the catalyst surface is initially saturated by the strongly adsorbed 2-butyne-1,4-diol. researchgate.net This adsorption is a form of transient ligand-metal interaction that dictates the subsequent reaction steps.

Other Catalytic Reactions Involving 2-Butyne-1,4-diol Derivatives

The derivatives of 2-butyne-1,4-diol are involved in various other catalytic reactions. The primary derivative, 2-butene-1,4-diol, is itself a crucial intermediate for the synthesis of 1,4-butanediol. nih.gov The catalytic hydrogenation of 2-butene-1,4-diol to 1,4-butanediol is the second step in the Reppe process for BDO production. nih.gov

Furthermore, platinum-based catalysts have been employed for the selective hydrogenation of 2-butyne-1,4-diol. A silicon carbide-supported platinum catalyst has been shown to achieve 96% conversion of 2-butyne-1,4-diol with 96% selectivity to 2-butene-1,4-diol. nih.gov Biogenic platinum catalysts, where platinum nanoparticles are supported on bacterial biomass, have also been investigated. acs.org These catalysts show potential to act similarly to Lindlar-type catalysts, where additives partially poison metal sites to improve selectivity, but without the use of toxic heavy metals. acs.org

The reaction can also yield various side products through isomerization and hydrogenolysis, such as crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol, particularly with palladium catalysts at high substrate conversion. researchgate.net

Spectroscopic and Computational Characterization of 2 Butyne 1,4 Diol

Spectroscopic Analysis of 2-Butyne-1,4-diol (B31916) and its Derivatives

The characterization of 2-butyne-1,4-diol and its related compounds is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information regarding the molecular structure, connectivity, and purity of these chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govchemicalbook.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-butyne-1,4-diol and its derivatives. It provides profound insights into the carbon framework and the chemical environment of protons within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the molecular structure of 2-butyne-1,4-diol. The ¹H NMR spectrum of 2-butyne-1,4-diol typically exhibits a signal for the hydroxyl protons and a signal for the methylene (B1212753) (CH₂) protons. The chemical shift of these protons can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-butyne-1,4-diol, distinct signals are expected for the hydroxymethyl carbons (-CH₂OH) and the acetylenic carbons (-C≡C-). In solid-state ¹³C NMR studies of isotopically enriched 2-butyne-1,4-diol, the chemical shift tensors for the alkynyl carbons have been extensively investigated. nih.gov These studies reveal that the tensors are nearly axially symmetric. nih.gov

¹H and ¹³C NMR Spectral Data for 2-Butyne-1,4-diol

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | ~4.2 (s, 4H, -CH₂) | - |

| ¹H | ~3.5 (t, 2H, -OH) | - |

| ¹³C | ~50.0 (-CH₂) | - |

| ¹³C | ~85.0 (-C≡C-) | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

In solid-state NMR studies of 2-butyne-1,4-diol, the analysis of slow magic-angle spinning (MAS) samples reveals spinning-frequency-dependent fine structure. nih.gov This fine structure is characteristic of crystallographically equivalent but magnetically distinct nuclei. The simulation of these spectra is particularly sensitive to the relative orientations of the chemical shift tensors. Through the examination of the total NMR lineshape of slow MAS samples, the one-bond carbon-carbon coupling constant, ¹J(¹³C, ¹³C), has been determined to be +175 ± 10 Hz. nih.gov This information is valuable for understanding the electronic structure and bonding within the acetylene (B1199291) unit.

Vibrational Spectroscopy (FT-IR).chemicalbook.comnist.gov

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in 2-butyne-1,4-diol. The spectrum is characterized by the presence of a broad O-H stretching band, C-H stretching vibrations, and the characteristic, though often weak, C≡C triple bond stretch.

Key FT-IR Absorption Bands for 2-Butyne-1,4-diol

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3300-3400 (broad) |

| Methylene (C-H) | Stretching | ~2800-3000 |

| Alkyne (C≡C) | Stretching | ~2200-2300 (weak) |

| Carbon-Oxygen (C-O) | Stretching | ~1000-1100 |

The FT-IR spectrum of 2-butyne-1,4-diol has been recorded on solid samples, often as a mull. nist.gov These spectra provide a fingerprint for the compound, allowing for its identification and the assessment of its purity.

Mass Spectrometry (LCMS) for Purity and Molar Mass.nist.govchemicalbook.com

Mass spectrometry is a critical tool for determining the molar mass and assessing the purity of 2-butyne-1,4-diol. The electron ionization (EI) mass spectrum of 2-butyne-1,4-diol shows a molecular ion peak (M⁺) corresponding to its molecular weight of 86.09 g/mol . nist.govchemicalbook.com The fragmentation pattern observed in the mass spectrum provides additional structural information.

Mass Spectrometry Data for 2-Butyne-1,4-diol

| Technique | m/z of Molecular Ion | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 86 | 57, 39, 29 |

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectrum data for 2-butyne-1,4-diol. nist.gov

Other Advanced Spectroscopic Techniques

Spectroscopic data for 2-Butyne-1,4-diol is available from various sources, including Infrared (IR) and Mass Spectrometry. nist.gov These techniques are crucial for confirming the molecular structure and identifying functional groups. For instance, the presence of the hydroxyl (-OH) groups and the alkyne (C≡C) bond can be confirmed through their characteristic vibrational frequencies in an IR spectrum. nist.gov

Computational Chemistry for 2-Butyne-1,4-diol Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-Butyne-1,4-diol. nih.govwien2k.at DFT calculations allow for the prediction of various molecular properties and reaction mechanisms at a reasonable computational cost while maintaining a high degree of accuracy. nih.gov These calculations are based on the principle that the electronic energy of a molecule's ground state is determined by its electron density. nih.gov

In the context of 2-Butyne-1,4-diol, DFT has been employed to model its interaction with metal surfaces, which is particularly relevant to its application as a corrosion inhibitor. wien2k.at

DFT calculations can accurately predict spectroscopic parameters such as vibrational frequencies (IR) and NMR chemical shifts. clinicsearchonline.orgresearchgate.net By computing these parameters, theoretical spectra can be generated and compared with experimental data to confirm structural assignments. clinicsearchonline.orgresearchgate.net For instance, DFT calculations can help in assigning the specific vibrational modes associated with the C-C, C=C, C=N, and C=O moieties in related organic compounds. ajol.info This predictive capability is invaluable for the detailed characterization of molecules. clinicsearchonline.org

Conformational analysis using DFT provides insights into the different spatial arrangements of a molecule and their relative energies. researchgate.net For 2-Butyne-1,4-diol, DFT studies have been used to investigate its adsorption mechanism on an iron surface. wien2k.at These studies calculate adsorption energies for various adsorption sites to determine the most favorable geometry. wien2k.at

One such study modeled the interaction of 2-Butyne-1,4-diol with the (100) surface of iron and found that the most favorable adsorption geometry involves a fourfold di-σ position for the alkyne group. wien2k.at The study reported a significant adsorption energy, indicating a strong interaction, which is characteristic of chemisorption. wien2k.at This strong covalent bonding is a key factor in its effectiveness as a corrosion inhibitor. wien2k.at The calculations revealed the formation of covalent bonds between the carbon atoms of the alkyne group and the iron surface atoms, with an adsorption energy of approximately -2.65 eV. wien2k.at

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Butyne-1,4-diol |

| 1,4-Butanediol (B3395766) |

| 2-Butene-1,4-diol (B106632) |

| Mucochloric acid |

| Formaldehyde (B43269) |

| Acetylene |

Elucidation of Reaction Mechanisms (e.g., Hydrogenation on Surfaces)

The study of reaction mechanisms involving 1,4-diethoxybut-2-yne-1,4-diol, particularly its hydrogenation on metal surfaces, is a critical area for understanding its potential catalytic transformations. Such studies would typically involve techniques like temperature-programmed desorption (TPD) and reflection-absorption infrared spectroscopy (RAIRS) to identify surface intermediates and reaction pathways.

For the related compound, 2-butyne-1,4-diol, research has shown that its hydrogenation can proceed in a stepwise manner. The first stage often involves the formation of 2-butene-1,4-diol, which can then be further hydrogenated to 1,4-butanediol. researchgate.netresearchgate.net The selectivity towards the intermediate or the fully saturated product is highly dependent on the catalyst used (e.g., Palladium, Platinum, Nickel), the support material, and the reaction conditions. researchgate.net Side reactions, including isomerization and hydrogenolysis, are also observed, leading to products like butyraldehyde (B50154) and n-butanol. researchgate.netresearchgate.net

A detailed investigation into the hydrogenation of this compound would aim to elucidate how the ethoxy groups influence the adsorption geometry of the molecule on the catalyst surface and the energetics of the subsequent hydrogenation steps. It is hypothesized that the steric and electronic effects of the ethoxy groups would alter the reaction kinetics and selectivity compared to the parent diol. However, at present, specific experimental data to support this is not available.

Quantum Chemical Analyses (e.g., NBO, AIM)

Quantum chemical calculations are powerful tools for gaining insight into the electronic structure, bonding, and reactivity of molecules. Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are two such methods that could provide a detailed understanding of this compound.

Natural Bond Orbital (NBO) Analysis: An NBO analysis would be employed to investigate the donor-acceptor interactions within the molecule, quantify the hybridization of atomic orbitals, and analyze the nature of the chemical bonds. For instance, it could reveal the extent of delocalization of electron density from the oxygen lone pairs into the sigma-antibonding orbitals of adjacent bonds, which would influence the molecule's conformation and reactivity. Such analyses are instrumental in understanding chemical structure and reactivity. researchgate.net

Atoms in Molecules (AIM) Analysis: The AIM theory would allow for the characterization of the electron density distribution and the nature of chemical bonds (e.g., covalent vs. ionic character) through the analysis of topological properties at bond critical points. This would be particularly useful in characterizing the C-O, C-C, C≡C, and O-H bonds within this compound and any intramolecular hydrogen bonding.

While these computational methods are well-established, specific studies applying them to this compound have not been identified in the current body of scientific literature.

In Silico Studies for Chemical Behavior and Properties

In silico studies, which encompass a wide range of computational methods, are essential for predicting the chemical behavior and properties of molecules before their synthesis and experimental characterization. These studies can provide valuable information on various molecular descriptors.

For this compound, in silico methods could be used to predict properties such as:

Molecular Geometry: Determining the most stable conformations and the associated rotational barriers.

Spectroscopic Properties: Simulating NMR, IR, and Raman spectra to aid in the interpretation of experimental data.

Reactivity Descriptors: Calculating parameters like frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack.

These computational predictions are invaluable for designing synthetic routes and anticipating the chemical behavior of new compounds. However, published in silico studies focusing specifically on this compound are currently unavailable.

Future Research Trajectories for 2 Butyne 1,4 Diol Chemistry

Advancements in Sustainable and Green Synthesis of 2-Butyne-1,4-diol (B31916) and its Derivatives

The traditional synthesis of 2-butyne-1,4-diol, the Reppe process, involves the reaction of acetylene (B1199291) with formaldehyde (B43269) under high pressure and temperature, utilizing a copper acetylide catalyst. nbinno.com While effective, this process presents safety and environmental concerns. Future research must prioritize the development of more sustainable synthetic routes, not only for the parent diol but also for its derivatives like 1,4-diethoxybut-2-yne-1,4-diol.

The principles of green chemistry, which advocate for the use of renewable feedstocks, atom-efficient reactions, and benign solvents, offer a roadmap for these advancements. pnas.org For instance, the etherification of 2-butyne-1,4-diol to yield this compound traditionally relies on methods like the Williamson ether synthesis, which can generate stoichiometric amounts of salt waste. Future avenues should explore catalytic etherification processes that minimize waste and energy consumption. The use of solid acid catalysts or enzyme-catalyzed reactions could offer greener alternatives. nbinno.com

| Parameter | Traditional Synthesis (e.g., Williamson) | Potential Green Synthesis |

| Reagents | Alkyl halides, strong bases | Dialkyl carbonates, alcohols |

| Catalyst | None (stoichiometric base) | Heterogeneous acid/base catalysts, enzymes |

| Solvent | Often volatile organic compounds (VOCs) | Supercritical CO2, ionic liquids, bio-solvents |

| Byproducts | Salt waste | Water, CO2 |

| Energy Input | Often requires heating | Potentially milder conditions, microwave-assisted |

Design of Next-Generation Catalysts for Selective Transformations

The reactivity of the alkyne and diol functionalities in 2-butyne-1,4-diol and its derivatives offers a rich landscape for catalytic exploration. nih.gov While hydrogenation of the parent diol to 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766) is well-established, the selective transformation of this compound remains a fertile ground for research. acs.orgresearchgate.netchemicalbook.com

Next-generation catalysts should be designed to achieve high selectivity for specific transformations, avoiding the need for protecting groups and reducing purification steps. For example, developing catalysts for the stereoselective semi-hydrogenation of the triple bond in this compound would provide access to the corresponding (Z)- or (E)-alkene, which are valuable building blocks. researchgate.netacs.org Furthermore, catalysts that can selectively functionalize one of the hydroxyl groups or activate the C-O bonds of the ethoxy groups would open up new synthetic possibilities. The use of metal-organic frameworks (MOFs) and nanoparticle-based catalysts could provide the required activity and selectivity. nih.gov

| Transformation | Catalyst Type | Potential Advantages |

| Selective Hydrogenation | Bimetallic nanoparticles (e.g., Pd-Bi) | High selectivity to the alkene, tunable reactivity. |

| Asymmetric Reactions | Chiral metal complexes | Enantioselective functionalization of hydroxyl groups. |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Ru, Rh) | Direct introduction of new functional groups. |